molecular formula C12H8N2O2S B11803428 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid CAS No. 1330752-84-5

4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B11803428
CAS No.: 1330752-84-5
M. Wt: 244.27 g/mol
InChI Key: GPZSAZVMKJPKJC-UHFFFAOYSA-N
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Description

4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid is a heterocyclic compound that combines the structural features of benzothiazole and pyrrole Benzothiazole is known for its diverse biological activities, while pyrrole is a fundamental building block in organic chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid typically involves the formation of the benzothiazole ring followed by the introduction of the pyrrole moiety. One common method involves the reaction of 2-aminobenzothiazole with an appropriate pyrrole derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts like phosphorus pentasulfide .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including diazo-coupling, Knoevenagel condensation, and microwave irradiation techniques. These methods aim to optimize yield and purity while minimizing production costs .

Chemical Reactions Analysis

Types of Reactions: 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the benzothiazole or pyrrole rings .

Scientific Research Applications

4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it could induce apoptosis by activating pro-apoptotic proteins and down-regulating anti-apoptotic proteins .

Comparison with Similar Compounds

Uniqueness: 4-(Benzo[d]thiazol-2-yl)-1H-pyrrole-3-carboxylic acid is unique due to its combined benzothiazole and pyrrole moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications .

Properties

CAS No.

1330752-84-5

Molecular Formula

C12H8N2O2S

Molecular Weight

244.27 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-1H-pyrrole-3-carboxylic acid

InChI

InChI=1S/C12H8N2O2S/c15-12(16)8-6-13-5-7(8)11-14-9-3-1-2-4-10(9)17-11/h1-6,13H,(H,15,16)

InChI Key

GPZSAZVMKJPKJC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CNC=C3C(=O)O

Origin of Product

United States

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